[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate
Overview
Description
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate is a complex organic compound with the molecular formula C23H26O6 and a molecular weight of 398.45 g/mol . This compound is known for its versatile applications in the synthesis of research chemicals, reagents, and specialty chemicals . It is a fine chemical and a versatile building block used in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-(6-acryloyloxy-hexyloxy)phenol. The reaction is carried out under controlled conditions to ensure high yield and purity . The general steps include:
Activation of 4-methoxybenzoic acid: This is achieved by converting it into its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk synthesis of intermediates: Large-scale production of 4-methoxybenzoic acid and 4-(6-acryloyloxy-hexyloxy)phenol.
Continuous flow reactors: Use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of ester bonds with other alcohols or phenols.
Hydrolysis: Breakdown of the ester bond in the presence of acids or bases to yield the corresponding acid and alcohol.
Polymerization: The acryloyloxy group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Thionyl chloride, oxalyl chloride, pyridine, triethylamine.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and 4-(6-acryloyloxy-hexyloxy)phenol.
Polymerization: Polymers with acryloyloxy functional groups.
Scientific Research Applications
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate involves its ability to form ester bonds and undergo polymerization. The acryloyloxy group is particularly reactive and can participate in free radical polymerization, leading to the formation of polymers with specific properties . The compound’s molecular targets and pathways are primarily related to its chemical reactivity and ability to form stable ester bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic acid 4-(6-acryloyloxy-hexanoyloxy)phenyl ester
- 4-(6-Acryloyloxy-hexyloxy)benzoic acid 4-(4-propyl-cyclohexyl)phenyl ester
- Acrylic acid 6-[4-(4-methoxybenzoyloxy)phenoxycarbonyl]pentyl ester
Uniqueness
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. The presence of both methoxy and acryloyloxy groups allows for diverse chemical transformations and polymerization reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6/c1-3-22(24)28-17-7-5-4-6-16-27-20-12-14-21(15-13-20)29-23(25)18-8-10-19(26-2)11-9-18/h3,8-15H,1,4-7,16-17H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTILUBISWZGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699305 | |
Record name | 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130953-14-9 | |
Record name | 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.